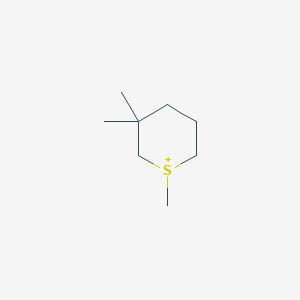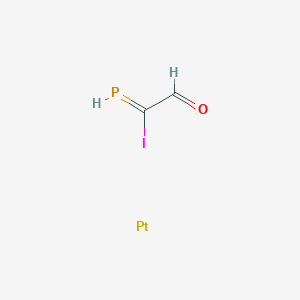
2-Benzyl-6-ethyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-ethyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is a heterocyclic compound that contains a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-ethyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to other sulfur-containing heterocycles.
Substitution: The benzyl, ethyl, and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyl, ethyl, or phenyl moieties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-ethyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is not well-documented. like other thiadiazine derivatives, it may interact with specific molecular targets and pathways in biological systems. This could involve binding to enzymes or receptors, modulating their activity, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-6-ethyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol include other thiadiazine derivatives and heterocyclic compounds with similar structures, such as:
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazine ring. This structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
62625-54-1 |
|---|---|
Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-benzyl-6-ethyl-5-phenyl-4,6-dihydro-1,3,4-thiadiazin-5-ol |
InChI |
InChI=1S/C18H20N2OS/c1-2-16-18(21,15-11-7-4-8-12-15)20-19-17(22-16)13-14-9-5-3-6-10-14/h3-12,16,20-21H,2,13H2,1H3 |
InChI Key |
YCEIERQPCKSNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NN=C(S1)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


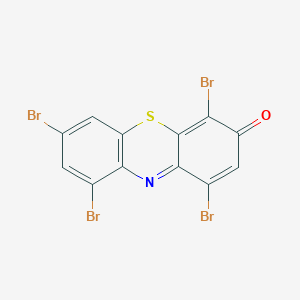

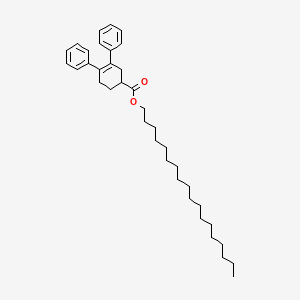
![3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14521678.png)
silane](/img/structure/B14521692.png)


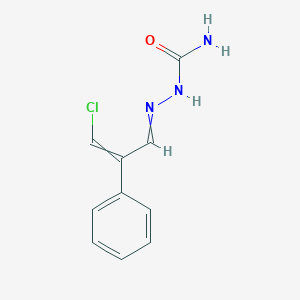
![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine](/img/structure/B14521713.png)
